Cas no 2228667-05-6 (2-(2-chloro-5-nitrophenyl)propan-1-amine)

2-(2-chloro-5-nitrophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(2-chloro-5-nitrophenyl)propan-1-amine
- EN300-1979562
- 2228667-05-6
-
- インチ: 1S/C9H11ClN2O2/c1-6(5-11)8-4-7(12(13)14)2-3-9(8)10/h2-4,6H,5,11H2,1H3
- InChIKey: CCMRBCHJIGXCRN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=C1C(C)CN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 214.0509053g/mol
- どういたいしつりょう: 214.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-chloro-5-nitrophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979562-10.0g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1979562-0.5g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1979562-5.0g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1979562-5g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1979562-0.25g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1979562-1.0g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1979562-2.5g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1979562-1g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1979562-0.05g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1979562-0.1g |
2-(2-chloro-5-nitrophenyl)propan-1-amine |
2228667-05-6 | 0.1g |
$930.0 | 2023-09-16 |
2-(2-chloro-5-nitrophenyl)propan-1-amine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-(2-chloro-5-nitrophenyl)propan-1-amineに関する追加情報
2-(2-Chloro-5-Nitrophenyl)Propan-1-Amine: A Comprehensive Overview
2-(2-Chloro-5-Nitrophenyl)Propan-1-Amine, also known by its CAS number 2228667-05-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. Recent studies have highlighted its role in various chemical reactions and its ability to serve as a versatile building block in synthetic chemistry.
The molecular structure of 2-(2-Chloro-5-Nitrophenyl)Propan-1-Amine consists of a propaneamine backbone attached to a chloronitro-substituted phenyl group. This arrangement imparts the compound with both electron-withdrawing and electron-donating functionalities, making it highly reactive in certain chemical environments. The presence of the nitro group (-NO₂) on the phenyl ring contributes to the compound's stability and reactivity, while the chlorine atom introduces additional electronic effects that can influence its interaction with other molecules.
Recent research has focused on the synthesis and characterization of this compound, exploring its potential as an intermediate in the production of bioactive molecules. For instance, studies have demonstrated that 2-(2-Chloro-5-Nitrophenyl)Propan-1-Amine can be effectively used in the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry due to their diverse biological activities.
In terms of applications, this compound has shown promise in the development of new drugs targeting various diseases, including cancer and inflammatory conditions. Its ability to act as a precursor in the formation of more complex molecules makes it a valuable asset in drug discovery pipelines. Additionally, its role in materials science has been explored, particularly in the creation of novel polymers and advanced materials with tailored properties.
The synthesis of 2-(2-Chloro-5-Nitrophenyl)Propan-1-Amine typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and enhancing scalability.
In conclusion, 2-(2-Chloro-5-Nitrophenyl)Propan-1-Amine is a compound with multifaceted applications and significant potential for future innovations. Its unique chemical properties and versatility make it an essential component in modern chemical research and development.
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